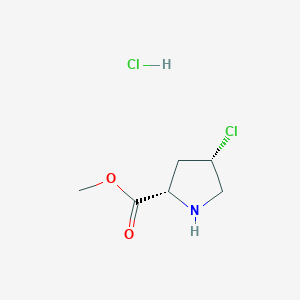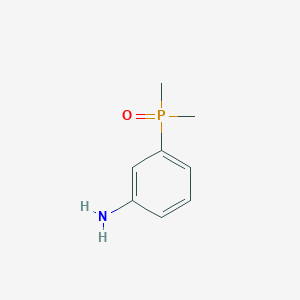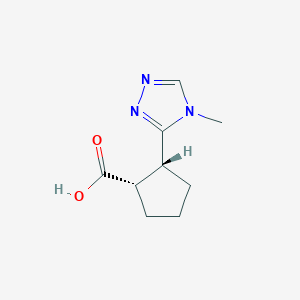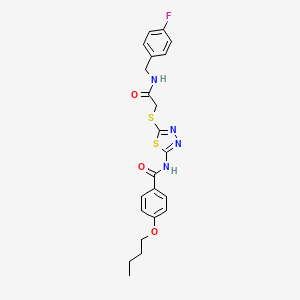![molecular formula C18H13FN2O3 B2779923 (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 312607-24-2](/img/structure/B2779923.png)
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cytotoxic Agents for Cancer Treatment
Research on 2-imino-2H-chromene-3-carboxamide derivatives, including compounds similar to "(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide," has shown promising cytotoxic activity against various human cancer cell lines. These compounds have been synthesized and tested for their efficacy in inhibiting the growth of cancer cells, with some derivatives demonstrating potent activity comparable to standard chemotherapy agents like 5-fluorouracil and docetaxel against specific cell lines, including breast and colon cancer cells (Gill, Kumari, & Bariwal, 2016).
Green Chemistry in Synthesis
The synthesis of 2-imino-2H-chromene-3-carboxamide derivatives has been achieved through environmentally friendly methods, emphasizing the principles of green chemistry. These methods involve Knoevenagel condensation reactions under mild conditions, promoting high atom economy and excellent yields, which is critical for sustainable chemical synthesis (Proença & Costa, 2008).
Bioimaging Applications
Certain 2-iminocoumarin-3-carboxamide derivatives have been developed as small molecule fluorophores for bioimaging purposes. These compounds are notable for their cell membrane permeability and low cytotoxicity, making them suitable for selectively staining organelles within living cells. This application demonstrates the potential of such compounds in biological research and diagnostic imaging, providing tools for studying cellular processes in real-time (Guo et al., 2011).
Polymorphism and Crystallography Studies
The study of polymorphism in compounds related to "this compound" has revealed insights into the molecular and crystal structure dependencies on crystallization conditions. These findings are significant for understanding the properties and stability of pharmaceutical compounds, as different polymorphic forms can exhibit varied solubility, stability, and bioavailability characteristics (Shishkina et al., 2021).
Antimicrobial and Antioxidant Properties
Several studies have also explored the antimicrobial and antioxidant properties of 2H-chromene-3-carboxamide derivatives. These compounds have shown effectiveness against various bacterial strains and possess significant antioxidant activity, which could be beneficial in developing new therapeutic agents with antimicrobial and protective capabilities against oxidative stress (Subbareddy & Sumathi, 2017).
Properties
IUPAC Name |
N-acetyl-2-(4-fluorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c1-11(22)20-17(23)15-10-12-4-2-3-5-16(12)24-18(15)21-14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHQBQRVARMWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)
![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)
piperidin-1-yl]-1,3-thiazol-5-yl}methylidene)amine](/img/structure/B2779849.png)
![N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2779851.png)

![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2779857.png)

![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2779860.png)
![N-[2-[Benzyl(ethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2779861.png)
![2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2779862.png)
![4-BUTOXY-N-[4'-(4-BUTOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B2779863.png)
